Product packaging for Cyanocobalamin Impurity F(Cat. No.:CAS No. 23208-66-4)

Cyanocobalamin Impurity F

Cat. No.: B602366
CAS No.: 23208-66-4
M. Wt: 1354.3 g/mol
InChI Key: OJSKLTTYSHGOIF-POORCIQWSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Impurity Profiling in Pharmaceutical Development and Manufacturing

Impurity profiling is the systematic process of identifying, quantifying, and controlling the impurities present in a drug substance. globalpharmatek.com This comprehensive analysis is not merely a regulatory requirement but a fundamental aspect of ensuring drug quality and patient safety. pharmaffiliates.comglobalpharmatek.comresearchgate.net By understanding the impurity profile, pharmaceutical manufacturers can optimize the synthesis process to minimize the formation of unwanted substances, establish appropriate specifications for raw materials and final products, and determine the drug's shelf life and storage conditions. globalpharmatek.com A thorough impurity profile provides a detailed picture of a drug's purity, stability, and potential for degradation, which is essential for regulatory approval and for maintaining consistent quality throughout the product's lifecycle. pharmaffiliates.comresearchgate.net

Overview of Cyanocobalamin (B1173554) as a Key Pharmaceutical Entity

Cyanocobalamin, a synthetic and stable form of vitamin B12, is a vital pharmaceutical compound. pharmaoffer.comnih.gov It plays a crucial role in numerous physiological processes, including DNA synthesis, red blood cell formation, and the normal functioning of the nervous system. nih.gov As an API, cyanocobalamin is widely used to treat and prevent vitamin B12 deficiency, a condition that can arise from various medical issues such as pernicious anemia and malabsorption syndromes. pharmaoffer.compharmaffiliates.com Given its importance in human health, ensuring the purity and quality of cyanocobalamin is of paramount importance.

Rationale for Comprehensive Research on Cyanocobalamin Impurity F

Chemical Profile of this compound

This compound, also known as 7β,8β-Lactocyanocobalamin or Vitamin B12 c-lactone, is a significant impurity found in cyanocobalamin. chemicalbook.com Its formation involves an intramolecular esterification, resulting in a lactone ring.

PropertyData
Chemical Name Coα-[α-(5,6-dimethylbenzimidazolyl)]-Coβ-cyano-8β-hydroxycobamic a,b,d,e,g-pentaamide c,8-γ-lactone
Synonyms Cyanocobalamin 7β,8β-lactone, Cyanocobalamin c,8-lactone, Vitamin B12 c-lactone
CAS Number 23208-66-4
Molecular Formula C₆₃H₈₅CoN₁₃O₁₅P
Molecular Weight 1354.36 g/mol
Appearance Dark red to very dark red crystalline solid
Solubility Slightly soluble in water, methanol (B129727), and DMF

Formation and Synthesis

The primary mechanism for the formation of this compound is the acid-catalyzed lactonization of cyanocobalamin. This reaction typically occurs under acidic conditions, where the carboxyl group on the c-side chain of the corrin (B1236194) ring reacts with the hydroxyl group on the ribose moiety.

A laboratory-scale synthesis involves dissolving cyanocobalamin in a dilute acid solution, such as 0.1 M hydrochloric acid, and heating it. The reaction progress is monitored using techniques like High-Performance Liquid Chromatography (HPLC) to ensure the desired conversion while minimizing further degradation.

Analytical Characterization and Detection

The detection and quantification of this compound are critical for quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose.

A typical HPLC method for separating this compound from cyanocobalamin and other impurities involves:

ParameterSpecification
Column Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile)
Detection UV-Vis spectrophotometry, typically at a wavelength of 278 nm or 361 nm
Flow Rate Commonly around 1.0 to 1.5 mL/min

Under these conditions, this compound typically has a different retention time compared to the parent cyanocobalamin, allowing for its separation and quantification. For instance, in one reported method, the impurity elutes at approximately 12.3 minutes, while cyanocobalamin elutes at 14.8 minutes.

Properties

CAS No.

23208-66-4

Molecular Formula

C63H85CoN13O15P

Molecular Weight

1354.3 g/mol

IUPAC Name

[(2R)-1-[3-[(1Z,4S,5S,6R,8R,9R,10Z,13S,15Z,18R,22R)-5,8-bis(2-amino-2-oxoethyl)-4,13,18-tris(3-amino-3-oxopropyl)-2,5,6,9,11,14,14,22-octamethyl-20-oxo-19-oxa-23,24,26-triaza-25-azanidahexacyclo[15.5.1.13,6.17,10.112,15.018,22]hexacosa-1,3(26),10,12(24),15,17(23)-hexaen-9-yl]propanoylamino]propan-2-yl] [(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate;cobalt(3+);cyanide

InChI

InChI=1S/C62H87N12O15P.CN.Co/c1-29-20-37-38(21-30(29)2)74(28-69-37)56-51(83)52(39(27-75)86-56)89-90(84,85)88-31(3)26-68-47(81)17-18-58(8)36(22-45(66)79)55-61(11)59(9,24-46(67)80)35(13-15-43(64)77)50(73-61)33(5)54-60(10)25-48(82)87-62(60,19-16-44(65)78)41(71-54)23-40-57(6,7)34(12-14-42(63)76)49(70-40)32(4)53(58)72-55;1-2;/h20-21,23,28,31,34-36,39,51-52,55-56,75,83H,12-19,22,24-27H2,1-11H3,(H13,63,64,65,66,67,68,70,71,72,73,76,77,78,79,80,81,84,85);;/q;-1;+3/p-2/t31-,34-,35-,36+,39-,51-,52-,55?,56+,58-,59+,60-,61+,62+;;/m1../s1

InChI Key

OJSKLTTYSHGOIF-POORCIQWSA-L

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H](C5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@]8(CC(=O)O[C@]8(C(=N7)/C=C\9/C([C@@H](C(=N9)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)C)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C8(CC(=O)OC8(C(=N7)C=C9C(C(C(=N9)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)C)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Vitamin B12 c-lactone;  (8β)​-Co-​(cyano-​κC)​-​8-​Hydroxy-​cobinic acid-​abdeg-​pentamide c,​8-​lactone, dihydrogen phosphate (ester)​, inner salt, 3'-​ester with (5,​6-​dimethyl-​1-​α-​D-​ribofuranosyl-​1H-​benzimidazole-​κN3)​;  8-Hydroxy-cobinic acid-ab

Origin of Product

United States

Nomenclature, Structural Elucidation, and Isomeric Relationship of Cyanocobalamin Impurity F

Official and Systematic Nomenclature

Cyanocobalamin (B1173554) Impurity F is identified by a variety of names across different pharmacopoeias and chemical databases. The European Pharmacopoeia (EP) officially designates this compound as Cyanocobalamin EP Impurity F. o2hdiscovery.cohtsbiopharma.com It is also widely known by its common synonym, Vitamin B12 c-lactone. ontosight.ainih.govchemicalbook.com

Systematic nomenclature provides a detailed chemical description. One such name is Coα-[α-(5,6-dimethylbenzimidazolyl)]-Coβ-cyano-8β-hydroxycobamic a,b,d,e,g-pentaamidec,8-γ-lactone. o2hdiscovery.cosynzeal.com Other detailed systematic names include Cobinic acid-abdeg-pentaamide, 8-hydroxy-, cyanide hydroxide, dihydrogen phosphate (B84403) (ester), inner salt, γ-lactone, 3'-ester with 5,6-dimethyl-1-α-D-ribofuranosylbenzimidazole. htsbiopharma.comontosight.ai The International Union of Pure and Applied Chemistry (IUPAC) provides a highly descriptive name: [(2R)-1-[3-[(4S,5S,6R,7R,8R,9R,13S,18R,22R)-5,8-bis(2-amino-2-oxoethyl)-4,13,18-tris(3-amino-3-oxopropyl)-2,5,6,9,11,14,14,22-octamethyl-20-oxo-19-oxa-23,24,26-triaza-25-azanidahexacyclo[15.5.1.1³,⁶.1⁷,¹⁰.1¹²,¹⁵.0¹⁸,²²]hexacosa-1,3(26),10,12(24),15,17(23)-hexaen-9-yl]propanoylamino]propan-2-yl] [(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate;cobalt(3+);cyanide. nih.gov

Additional synonyms used to identify this impurity include 7beta,8beta-Lactocyanocobalamin, Cyanocobalamin 7β,8β-lactone, and Cyanocobalamin c,8-lactone. o2hdiscovery.cosynzeal.com

Table 1: Nomenclature of Cyanocobalamin Impurity F

Type of NameName
Official Name (EP) Cyanocobalamin EP Impurity F o2hdiscovery.co
Common Synonyms Vitamin B12 c-lactone nih.gov, Cyanocobalamin Isomer pharmaffiliates.com
Systematic Names Coα-[α-(5,6-dimethylbenzimidazolyl)]-Coβ-cyano-8β-hydroxycobamic a,b,d,e,g-pentaamidec,8-γ-lactone o2hdiscovery.cosynzeal.com
Cobinic acid-abdeg-pentaamide, 8-hydroxy-, cyanide hydroxide, dihydrogen phosphate (ester), inner salt, γ-lactone, 3'-ester with 5,6-dimethyl-1-α-D-ribofuranosylbenzimidazole htsbiopharma.comontosight.ai
Other Synonyms 7beta,8beta-Lactocyanocobalamin , Cyanocobalamin 7β,8β-lactone o2hdiscovery.co, Cyanocobalamin c,8-lactone

Molecular Formula and Molecular Weight as Structural Identifiers

The molecular formula for this compound is consistently reported as C₆₃H₈₅CoN₁₃O₁₅P. o2hdiscovery.cohtsbiopharma.comchemicalbook.comchemicalbook.comaxios-research.comlgcstandards.com This formula is a key identifier that distinguishes it from cyanocobalamin.

The molecular weight is reported with slight variations between sources, which is common due to differences in calculation methods. The reported values include 1354.4 g/mol , 1354.37 g/mol , 1354.36 g/mol , and 1354.33 g/mol . o2hdiscovery.cochemicalbook.comaxios-research.comlgcstandards.com These values are crucial for its identification in analytical procedures like mass spectrometry.

Table 2: Molecular Identifiers of this compound

IdentifierValue
Molecular Formula C₆₃H₈₅CoN₁₃O₁₅P o2hdiscovery.cohtsbiopharma.comchemicalbook.comaxios-research.comlgcstandards.com
Molecular Weight 1354.33 - 1354.4 g/mol o2hdiscovery.cohtsbiopharma.comaxios-research.comlgcstandards.com
CAS Number 23208-66-4 o2hdiscovery.cohtsbiopharma.comnih.govchemicalbook.com

Structural Relationship to Cyanocobalamin

This compound is a well-known impurity and degradation product of cyanocobalamin (Vitamin B12). o2hdiscovery.co Its structure is closely related to the parent molecule but features a significant modification: the presence of a γ-lactone ring. htsbiopharma.com

This lactone ring is formed through an intramolecular cyclization. Specifically, the acetamide (B32628) side chain at the C7 position of the corrin (B1236194) ring undergoes a transformation. The primary amide group is converted, leading to the formation of an ester linkage with a hydroxyl group at the C8 position. This reaction results in the elimination of an ammonia (B1221849) molecule, which accounts for the difference in molecular formula and weight compared to cyanocobalamin (C₆₃H₈₈CoN₁₄O₁₄P, MW 1355.4 g/mol ). o2hdiscovery.comdpi.com Due to this structural change, Impurity F is considered a γ-lactone analog of cyanocobalamin and is noted to be a biologically inactive corrinoid. htsbiopharma.commdpi.comresearchgate.net

Stereochemical Considerations and Positional Isomerism

The formation of the lactone ring in Impurity F has significant stereochemical implications. The nomenclature itself, such as 7β,8β-Lactocyanocobalamin, specifies the stereochemistry at the C7 and C8 positions of the corrin macrocycle. The systematic name Coα-[α-(5,6-dimethylbenzimidazolyl)]-Coβ-cyano-8β-hydroxycobamic a,b,d,e,g-pentaamidec,8-γ-lactone further defines the β-orientation of the substituents involved in the new ring structure. o2hdiscovery.co

This compound is a structural isomer of other cobalamin-related substances and a degradation product of cyanocobalamin itself. o2hdiscovery.copharmaffiliates.com The change in atomic connectivity—the formation of a new covalent bond to create the lactone ring from an open side chain—defines it as a specific type of structural isomer. This transformation from a primary amide side chain to a lactone ring represents a case of positional isomerism, as the fundamental atoms have been rearranged to form a different functional group within the molecule.

Formation Mechanisms and Degradation Kinetics of Cyanocobalamin Impurity F

Stress-Induced Degradation Pathways Leading to Impurity F Formation

Forced degradation studies under conditions such as heat, light, and oxidative environments are instrumental in determining the stability of Vitamin B12 formulations and predicting their shelf life.

Exposure to light, particularly in the UV range, can initiate the degradation of cyanocobalamin (B1173554). rjptonline.org This process involves photochemical reactions that can cleave chemical bonds within the molecule. rjptonline.org The primary mechanism of photodegradation involves the replacement of the cyanide ligand. researchgate.net In neutral or alkaline solutions, it is substituted by a hydroxyl group to form hydroxocobalamin (B81358), while in acidic solutions, it is replaced by a water molecule. researchgate.net This initial degradation to hydroxocobalamin can be a precursor to further reactions, including the formation of lactone-type impurities like Impurity F. Studies have shown that the photolysis of cyanocobalamin follows first-order kinetics. rjptonline.org

A study on the photodegradation of cyanocobalamin (5x10⁻⁵M) in the presence of various concentrations of ascorbic acid at pH 4.0 demonstrated that light exposure enhances degradation. who.int The presence of ascorbic acid further accelerates this process. who.int

Irradiation Time (min)Cyanocobalamin Concentration (M x 10⁵) with Ascorbic Acid (1.0x10⁻⁴M)Hydroxocobalamin Concentration (M x 10⁵) with Ascorbic Acid (1.0x10⁻⁴M)
05.000.00
304.500.45
604.100.80
903.751.10
1203.451.35

This interactive table is based on data from a study on the photodegradation of cyanocobalamin in the presence of ascorbic acid, indicating the conversion of cyanocobalamin to hydroxocobalamin over time upon light exposure. who.int

Elevated temperatures can induce the degradation of cyanocobalamin. One of the well-documented thermal degradation pathways is the acid-catalyzed lactonization of cyanocobalamin to form Impurity F. This reaction typically occurs when cyanocobalamin is heated in an acidic solution, for instance, in 0.1 M hydrochloric acid at 50°C for 24 hours. The process involves an intramolecular esterification between the C8 hydroxyl group and the C7 carboxylate of the corrin (B1236194) ring, resulting in the formation of a γ-lactone structure.

A stability study of a nitrosylcobalamin (NO-Cbl) analog provides insight into thermal degradation kinetics. Solid samples heated at 100°C showed gradual degradation over 72 hours, highlighting the impact of thermal stress on cobalamin structures. nih.gov

Oxidizing agents can lead to the degradation of cyanocobalamin. The reaction with potent oxidants like hypochlorous acid (HOCl) can cause destruction of the corrin ring. nih.gov This process can initiate with the replacement of the axial ligand, followed by further oxidative modifications that can cleave the ring structure. nih.gov While direct evidence for Impurity F formation through this specific pathway is not detailed, the oxidative cleavage of the corrin ring represents a significant degradation route. nih.gov

Forced degradation studies using hydrogen peroxide have been employed to evaluate the stability of cobalamin analogs. For example, the degradation of a nitrosylcobalamin solution in 30% hydrogen peroxide at 90°C was monitored over 24 hours. nih.gov

The stability of cyanocobalamin is significantly influenced by pH. Hydrolytic degradation can occur, particularly under acidic or alkaline conditions. nih.gov Acid-catalyzed hydrolysis is a key step in the formation of Impurity F, where the lactam moiety of the corrin ring is cleaved, facilitating lactonization. The optimal pH range for this acid-catalyzed lactonization is reported to be between 1.5 and 2.5.

A kinetic study on the degradation of cyanocobalamin in the presence of ascorbic acid across a pH range of 1.0 to 8.0 found that the highest degradation rates occurred around pH 5. nih.gov The stability of different B12 vitamers is pH-dependent, with cyanocobalamin generally being more stable to pH changes compared to hydroxocobalamin and methylcobalamin. imrpress.com

Oxidative Degradation Mechanisms

Interaction-Induced Formation of Impurity F

Interactions between cyanocobalamin and formulation excipients can significantly impact its stability and lead to the formation of impurities. Ascorbic acid, a common antioxidant in pharmaceutical formulations, has been shown to accelerate the degradation of cyanocobalamin. researchgate.netwho.int This interaction involves the reduction of the cobalt ion (Co³⁺ to Co²⁺) in the corrin ring by ascorbic acid, which can be followed by oxidation to hydroxocobalamin or cleavage of the corrin ring. researchgate.net The photodegradation of cyanocobalamin is enhanced in the presence of ascorbic acid. who.int

The choice of excipients is critical for the stability of cobalamin formulations. A study on lyophilized hydroxocobalamin formulations showed that glycine-based excipients accelerated degradation, leading to a significant increase in impurity levels (up to 30%) under accelerated conditions (40°C). dergipark.org.tr In contrast, formulations containing lactose (B1674315) monohydrate and EDTA showed minimal impurity formation.

Formulation IDExcipientsTotal Impurity (%) at 40°C
F3Lactose Monohydrate<0.5%
F4Lactose Monohydrate + EDTA<0.5%
F5Glycine (B1666218)>30%

This interactive table illustrates the impact of different excipients on the stability of a hydroxocobalamin formulation, highlighting the destabilizing effect of glycine compared to lactose monohydrate and EDTA. dergipark.org.tr

Interaction with Manufacturing Process Materials (e.g., Bioprocessing Bags)

The formation of cyanocobalamin-related impurities during biopharmaceutical manufacturing can be influenced by the process environment and materials. While specific studies detailing the interaction of cyanocobalamin with bioprocessing bags to form Impurity F are not extensively documented, the instability of cyanocobalamin under typical cell culture conditions is a known precursor to impurity generation.

A critical factor is the conversion of cyanocobalamin (CN-Cbl), the form often added to cell culture media, into other variants of cobalamin. Research shows that cyanocobalamin can convert to hydroxocobalamin (OH-Cbl) in the presence of light. nih.gov This transformation can occur on a timescale significantly shorter than a standard production cell culture run. nih.gov In one study, a noticeable increase in OH-Cbl was observed after exposing a CN-Cbl standard to light for just 30 minutes. nih.gov This light-induced conversion also occurs within the complex matrix of cell culture medium. nih.gov

This resulting hydroxocobalamin has been identified as an impurity that can associate with therapeutic proteins, such as monoclonal antibodies and Fc-fusion proteins, leading to a pink discoloration of the final product. nih.gov Although OH-Cbl is not Impurity F, its formation highlights a key degradation pathway of the parent compound initiated by manufacturing conditions (light exposure) and interaction with process materials (cell culture media). This instability underscores the potential for the formation of various degradation products, including lactone impurities like Impurity F, particularly under conditions of pH and temperature stress that can also occur during manufacturing and storage.

Kinetic Studies of Impurity F Formation

The kinetics of Cyanocobalamin Impurity F formation are intrinsically linked to the degradation kinetics of cyanocobalamin itself. The degradation of cyanocobalamin in aqueous solutions has been demonstrated to follow predictable kinetic models, providing insight into the rate at which impurities may form under given conditions.

Apparent First-Order Kinetics in Degradation Pathways

Numerous studies have established that the degradation of cyanocobalamin in aqueous solutions follows apparent first-order kinetics. nih.govmdpi.comresearchgate.net This kinetic model implies that the rate of degradation is directly proportional to the concentration of cyanocobalamin present. This principle holds true across various conditions, including thermal degradation and photodegradation. mdpi.comhamdard.edu.pk

For instance, the degradation of cyanocobalamin to hydroxocobalamin in the presence of ascorbic acid proceeds via a first-order process. nih.govnih.gov Similarly, the photodegradation of cyanocobalamin in various pharmaceutical formulations also adheres to apparent first-order rate constants. hamdard.edu.pk This consistent kinetic behavior is crucial for predicting the stability and shelf-life of cyanocobalamin-containing products.

The table below presents observed first-order rate constants for cyanocobalamin degradation under different conditions, illustrating the impact of pH and the presence of other chemical agents.

ConditionpHObserved Rate Constant (k_obs)Reference
Photodegradation in Formulation A4.05.05 x 10⁻³ min⁻¹ hamdard.edu.pk
Photodegradation in Formulation B7.00.44 x 10⁻³ min⁻¹ hamdard.edu.pk
Degradation with 0.25 x 10⁻³ M Ascorbic Acid4.01.01 x 10⁻⁵ s⁻¹ nih.gov
Degradation with 0.25 x 10⁻³ M Ascorbic Acid5.01.05 x 10⁻⁵ s⁻¹ nih.gov
Degradation with 0.25 x 10⁻³ M Ascorbic Acid7.00.17 x 10⁻⁵ s⁻¹ nih.gov

Influence of Environmental Factors on Reaction Rates

The rate of cyanocobalamin degradation, and thus the potential formation of Impurity F, is significantly influenced by environmental factors such as temperature, pH, and light.

Temperature: Increased temperature accelerates the degradation of cyanocobalamin. Studies have shown that the degradation follows the Arrhenius equation, indicating a predictable relationship between temperature and the reaction rate constant. mdpi.com For example, at a pH of 2, the half-life of cyanocobalamin decreases from 63 days at 4°C to just 8 days at 37°C. mdpi.com This demonstrates a greater effect of temperature on stability in highly acidic conditions. mdpi.com

pH: The pH of the solution is a critical determinant of cyanocobalamin stability. Maximum stability is generally observed in the neutral pH range of 6 to 7. mdpi.comhamdard.edu.pk Both acidic and alkaline conditions can promote degradation. The highest degradation rates in the presence of ascorbic acid are seen around pH 5. nih.govnih.gov In one study, the degradation extent at pH 2 was significantly higher than at pH 6 under the same temperature conditions. mdpi.com Specifically, after 48 hours at 60°C, degradation was 8.6%, whereas it was less than 1% at room temperature. mdpi.com

Light: Cyanocobalamin is known to be photosensitive. rjptonline.orgdergipark.org.tr Exposure to light, particularly in the UV range, can induce photochemical reactions that break bonds within the molecule, leading to degradation products like hydroxocobalamin. nih.govhamdard.edu.pkrjptonline.org The rate of this photodegradation is also influenced by pH, with greater loss observed at pH 4.0 compared to pH 7.0. hamdard.edu.pk

The following table summarizes the combined effect of pH and temperature on the stability of cyanocobalamin, presented as its degradation half-life.

pHTemperature (°C)Half-life (t½) in daysReference
2463 mdpi.com
2378 mdpi.com
64231 mdpi.com
637116 mdpi.com

Analytical Methodologies for Characterization, Identification, and Quantification of Cyanocobalamin Impurity F

Chromatographic Separation Techniques for Impurity Profiling

Chromatography is the principal methodology for separating Cyanocobalamin (B1173554) from its related impurities. Techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC) are employed to resolve complex mixtures and quantify individual components. The selection of a specific technique depends on the analytical objective, whether it is for routine quality control, method validation, or initial impurity discovery.

Reverse-phase HPLC (RP-HPLC) is the most widely adopted and validated technique for the analysis of Cyanocobalamin and its impurities. Method development focuses on optimizing chromatographic parameters to achieve sufficient resolution between the main Cyanocobalamin peak and the peaks of all related substances, including Impurity F.

The stationary phase of choice for the separation of Cyanocobalamin impurities is overwhelmingly a reversed-phase octadecylsilane (B103800) (ODS) or C18 column. ejbps.com These columns provide the necessary hydrophobicity to retain and separate the various cobalamin structures. Compendial methods, such as those found in the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP), specify the use of C18 stationary phases. uspnf.com The typical column dimensions are often 150 mm or 250 mm in length with a 4.6 mm internal diameter and a particle size of 3 µm or 5 µm, which provides a balance between efficiency and back-pressure. ejbps.comuspnf.comresearchgate.net

The composition and pH of the mobile phase are critical factors that govern the retention and selectivity of the separation. For ionizable compounds like cobalamins, pH adjustment is crucial for controlling retention time and achieving optimal peak shape. researchgate.net

Gradient elution is commonly employed, where the proportion of organic solvent is increased over the course of the analytical run. ejbps.com This allows for the effective elution of both the more polar and less polar compounds within a reasonable time frame.

Common mobile phase systems include:

Acidic Buffers with Acetonitrile (B52724): A widely used system involves a gradient of aqueous trifluoroacetic acid (TFA) and acetonitrile. ejbps.com The European Pharmacopoeia details a method using a gradient elution with a mobile phase consisting of 0.1% TFA in water (Solvent A) and acetonitrile (Solvent B).

Phosphate (B84403) Buffers with Methanol (B129727) or Acetonitrile: Another common approach uses a phosphate-based buffer, such as disodium (B8443419) hydrogen phosphate, with the pH adjusted to an acidic value (e.g., pH 3.5) using phosphoric acid, paired with methanol or acetonitrile as the organic modifier. uspnf.comresearchgate.net The USP monograph for related compounds specifies a mobile phase of methanol and an aqueous solution of disodium hydrogen phosphate adjusted to pH 3.5. uspnf.com Some methods have also been developed using a neutral pH of 7.0. researchgate.net

The optimization of the mobile phase is essential to ensure that Impurity F is well-separated from Cyanocobalamin and other potential impurities like Impurity A, C, and E. scribd.com

Under optimized HPLC conditions, Cyanocobalamin Impurity F exhibits a distinct retention time that allows for its clear identification and quantification. In the method described by the European Pharmacopoeia, which utilizes a C18 column and a TFA/acetonitrile gradient, Impurity F elutes at approximately 12.3 minutes, well-resolved from the main Cyanocobalamin peak which elutes at around 14.8 minutes. The successful validation of such a method requires the resolution between the principal peak and any impurity to be greater than 2.0. This ensures baseline separation, which is crucial for accurate quantification, especially when the impurity is present at low levels. The European Pharmacopoeia sets a limit for Impurity F at not more than 0.5%. made-in-china.com

Table 1: Example HPLC Method Parameters for Cyanocobalamin Impurity Analysis

Parameter European Pharmacopoeia Method scribd.com USP-NF Method uspnf.com Alternative Method ejbps.com
Stationary Phase C18 (250 x 4.6 mm, 5 µm) L7 packing (C18) (250 x 4.6 mm, 5 µm) C18 (150 mm × 3.9 mm, 3 μm)
Mobile Phase A 0.1% Trifluoroacetic acid in water 10 g/L Disodium hydrogen phosphate in water 0.2% Trifluoroacetic acid buffer (pH 3.0)
Mobile Phase B Acetonitrile Methanol 95% Acetonitrile: 5% Water
Mode Gradient Gradient Gradient
pH Not specified (acidic) Adjusted to 3.5 with phosphoric acid 3.0
Flow Rate Not specified 0.8 mL/min 1.0 mL/min
Detection UV 361 nm UV 361 nm UV 360 nm
Column Temp. Not specified 35°C Not specified
Retention Time (Impurity F) ~12.3 min Not specified Not specified

| Retention Time (Cyanocobalamin) | ~14.8 min | Not specified | Not specified |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve higher efficiency, greater resolution, and much faster analysis times compared to traditional HPLC. These characteristics make UPLC particularly suitable for complex impurity profiling.

UPLC methods have been developed for the analysis of Cyanocobalamin and its related substances. mdpi.com One such method employs a BEH C18 column (50 × 1.0 mm, 1.7 µm) with a rapid gradient elution using 0.1% trifluoroacetic acid in water and 0.1% trifluoroacetic acid in acetonitrile. mdpi.com The higher resolving power of UPLC is also leveraged in UPLC-MS/MS methods for the detection of trace-level genotoxic impurities, such as nitrosamines, in Vitamin B12, demonstrating its capability for highly sensitive analyses. ams-lab.com

Table 2: Example UPLC Method Parameters for Cyanocobalamin Analysis

Parameter Published Method mdpi.com
Stationary Phase BEH C18 (50 x 1.0 mm, 1.7 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in water
Mobile Phase B 0.1% Trifluoroacetic acid in acetonitrile
Mode Gradient
Flow Rate 0.32 mL/min

| Detection | UV 254 nm |

Thin-Layer Chromatography (TLC) is a planar chromatographic technique that offers simplicity, speed, and cost-effectiveness for the separation and analysis of Vitamin B12 compounds. tandfonline.comresearchgate.net For many years, it was used as an identification test in pharmacopoeial monographs. europa.eu

The typical stationary phase used is silica (B1680970) gel 60, and separation is achieved using various solvent systems. tandfonline.comtandfonline.com While TLC can effectively separate different forms of cobalamin, its role in modern pharmaceutical quality control for quantitative analysis has largely been superseded by the more robust and reproducible HPLC and UPLC methods. europa.eu In a recent update to the European Pharmacopoeia, the TLC-based identification assay for Cyanocobalamin was removed, leaving the spectrophotometric and HPLC-based methods as the primary identification techniques. europa.eu

Nonetheless, High-Performance Thin-Layer Chromatography (HPTLC) offers improved separation efficiency and sensitivity over classic TLC and can be used for analyzing Vitamin B12 compounds with shorter development times. researchgate.net

Table 3: Mentioned Compounds

Compound Name Role/Type
Cyanocobalamin Active Pharmaceutical Ingredient (API)
This compound Impurity (γ-lactone analog)
Cyanocobalamin Impurity A Impurity
Cyanocobalamin Impurity C Impurity
Cyanocobalamin Impurity E Impurity
Acetonitrile Organic Mobile Phase Solvent
Methanol Organic Mobile Phase Solvent
Trifluoroacetic acid (TFA) Mobile Phase Modifier (Ion-pairing agent)
Phosphoric acid Mobile Phase pH Adjuster
Disodium hydrogen phosphate Mobile Phase Buffer Component
Water Aqueous Mobile Phase Solvent
Mobile Phase Composition and pH Optimization

Ultra-Performance Liquid Chromatography (UPLC) Applications

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Detection

A combination of spectroscopic and spectrometric methods provides a comprehensive approach to understanding the structure and concentration of this compound.

Ultraviolet-Visible (UV/Vis) Spectrophotometry for Detection and Quantification

UV/Vis spectrophotometry is a fundamental technique for the detection and quantification of this compound. europa.eulabmate-online.comresearchgate.net The corrinoid chromophore of the impurity gives rise to a characteristic UV/Vis spectrum with absorption maxima (λmax) at approximately 278 nm, 361 nm, and a broad peak between 547–559 nm. A notable feature that distinguishes Impurity F from the parent cyanocobalamin is a hypsochromic (blue) shift of about 3 nm at the 361 nm peak.

For quantitative analysis, the absorbance at 361 nm is typically utilized. labmate-online.comscribd.com The concentration of the impurity can be determined by comparing its absorbance to that of a certified reference standard. labmate-online.com The European Pharmacopoeia specifies UV/Vis spectrophotometry for the identification and quantification of cyanocobalamin and its impurities. europa.eueuropa.eu Purity can also be assessed by calculating the ratio of absorbances at different wavelengths; for instance, the ratio of absorbance at 361 nm to 550 nm should fall within the range of 3.15 to 3.40. labmate-online.comscribd.com

Table 1: UV/Vis Spectrophotometry Data for this compound

ParameterWavelength (nm)ObservationReference
Absorption Maxima (λmax)278, 361, 547–559Consistent with corrinoid structures.
Distinguishing Feature361Hypsochromic shift of 3 nm compared to cyanocobalamin.
Quantitative Analysis361Primary wavelength for quantification. labmate-online.comscribd.com
Purity Ratio (A361/A550)361 / 550Must be within 3.15–3.40. labmate-online.comscribd.com

Mass Spectrometry (MS/MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the definitive identification and structural analysis of this compound. High-resolution electrospray ionization mass spectrometry (ESI-MS) has been used to confirm the molecular weight of the impurity. The protonated molecular ion [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 1355.4, which aligns with the calculated molecular weight of 1354.36 for the proposed lactone structure (C₆₃H₈₅CoN₁₃O₁₅P).

Tandem mass spectrometry (MS/MS) provides further structural information through the analysis of fragmentation patterns. The fragmentation of the precursor ion can help to elucidate the structure of the impurity and differentiate it from cyanocobalamin and other related impurities. researchgate.net For instance, the fragmentation patterns can reveal alterations in the corrin (B1236194) ring structure. This technique is instrumental in creating calibration curves and validating analytical methods for the detection and quantification of Vitamin B12 forms in complex matrices.

Table 2: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/z [M+H]⁺Calculated Molecular FormulaCalculated Molecular WeightReference
High-Resolution MSESI1355.4C₆₃H₈₅CoN₁₃O₁₅P1354.36
LC-MS/MSESI-Provides fragmentation patterns for structural elucidation.- researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Characterization

While UV/Vis and MS provide valuable information, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation and comprehensive characterization of this compound. Techniques such as 1D and 2D NMR are employed to resolve the stereochemical details of the molecule, including the specific arrangement of atoms in the lactone moiety.

Although challenges exist in characterizing the impurity, with some sources still classifying it as an "unknown isomer," ongoing research utilizing NMR and X-ray crystallography aims to provide a definitive structure. Recent advancements in pure shift NMR techniques, which simplify complex spectra by collapsing multiplets into singlets, have shown promise in the analysis of complex molecules like cyanocobalamin and its impurities, aiding in their identification and characterization. acs.org The use of ¹³C and DEPT NMR spectra has also been reported for the rapid structural determination of cobalamin analogues. nih.gov

Development and Validation of Analytical Methods

The development and validation of analytical methods are crucial to ensure that the detection and quantification of this compound are reliable and accurate.

Specificity and Selectivity for Impurity F within Complex Matrices

Method specificity ensures that the analytical signal is solely from the analyte of interest, in this case, this compound, without interference from other components in the sample matrix. nih.gov This is particularly important in pharmaceutical formulations where other excipients and related substances are present. dyadlabs.com High-performance liquid chromatography (HPLC) is a key technique for achieving specificity, as it allows for the separation of Impurity F from cyanocobalamin and other impurities based on their distinct retention times. For example, a validated reverse-phase HPLC (RP-HPLC) method using a C18 column can effectively separate Impurity F, which elutes at a different time than cyanocobalamin. The resolution (Rs) between the impurity peak and the main component peak should be greater than 2.0 to ensure adequate separation. Cross-validation using orthogonal techniques is also recommended to minimize the risk of false positives.

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters in method validation that define the sensitivity of the analytical procedure. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.govtandfonline.com

For cyanocobalamin and its impurities, various analytical methods have established LOD and LOQ values. For instance, an HPLC method for cyanocobalamin reported an LOD of 0.0228 µg/mL and an LOQ of 0.069 µg/mL. researchgate.net Another LC-MS/MS method for determining cyanocobalamin in fortified rice reported an LOD of 0.25 µg/kg and an LOQ of 0.5 µg/kg. fssai.gov.in In the context of nitrosylcobalamin analysis, an HPLC method established an LOD of 10 µg/mL and an LOQ of 50 µg/mL. nih.gov For the simultaneous estimation of Vitamin B12 and folic acid, an HPLC method determined the LOD and LOQ for B12 to be 1.119 µg/ml and 0.839 µg/ml, respectively. tandfonline.com These values demonstrate the high sensitivity of modern analytical techniques for the detection and quantification of trace-level impurities. tandfonline.com

Assessment of Linearity, Accuracy, Precision, and Robustness

Method validation is a critical component of quality control in the pharmaceutical industry, ensuring that an analytical method is suitable for its intended purpose. For this compound, this involves a rigorous assessment of linearity, accuracy, precision, and robustness. nih.govdergipark.org.tr

Linearity demonstrates the analytical method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.gov For the analysis of this compound, a common approach involves preparing a series of solutions at different concentrations. For instance, a five-point calibration curve covering a range of 0.05% to 0.5% (w/w) is often utilized. The linearity is then evaluated by plotting the peak areas against the corresponding concentrations and performing a linear regression analysis. nih.gov A high correlation coefficient (R²) of ≥ 0.995 is generally considered acceptable, indicating a strong linear relationship. Some validation protocols may even require an R² greater than 0.999 over a concentration range of 80-120%.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies. nih.govdergipark.org.tr This involves spiking a blank matrix with a known amount of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). nih.govdergipark.org.tr The percentage of the impurity that is recovered by the analytical method is then calculated. High recovery rates, typically within a predefined acceptance range, indicate the accuracy of the method. For example, recovery values of 101.2%, 100.6%, and 99.4% for 80, 100, and 120 µg/mL spiked samples, respectively, have been reported in similar analyses, demonstrating excellent accuracy. nih.gov

Precision evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ijmca.com Repeatability is determined by analyzing multiple replicates of a sample on the same day, by the same analyst, and with the same equipment. Intermediate precision is assessed by having different analysts, on different days, or with different equipment analyze the same sample. dergipark.org.trijmca.com For the analysis of this compound, an acceptable intra-day and inter-day precision is generally indicated by an RSD of ≤3.2%.

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. ijmca.com To assess robustness, parameters such as the pH of the mobile phase (e.g., ±0.2 units), column temperature (e.g., ±2°C), and flow rate (e.g., ±10%) are intentionally varied. The impact of these changes on the analytical results is then evaluated. A method is considered robust if the results remain within acceptable limits despite these minor variations. ijmca.com

Table 1: Typical Validation Parameters for this compound Analysis

Parameter Typical Acceptance Criteria Purpose
Linearity (R²) ≥ 0.995 Demonstrates a proportional relationship between concentration and response.
Accuracy (% Recovery) Typically 98-102% Ensures the measured value is close to the true value. nih.govdergipark.org.tr
Precision (RSD) ≤ 3.2% Measures the consistency and reproducibility of the method.
Robustness No significant impact on results Assesses the method's reliability under varied conditions. ijmca.com

System Suitability Testing

System suitability testing (SST) is an integral part of any analytical chromatographic method. It is performed prior to and during the analysis of samples to ensure that the chromatographic system is performing adequately. researchgate.net For the analysis of this compound, SST parameters are established to verify that the system is suitable for the intended analysis.

Key system suitability parameters include:

Resolution (Rs): This parameter measures the degree of separation between two adjacent peaks in a chromatogram. For the analysis of this compound, it is crucial to ensure baseline separation from the main component, cyanocobalamin, and other potential impurities. A resolution of greater than 2.0 is generally required to ensure accurate quantification.

Tailing Factor (T): The tailing factor provides a measure of peak symmetry. A symmetrical peak is ideal for accurate integration. A tailing factor of less than 2.0 is typically considered acceptable.

Theoretical Plates (N): This parameter measures the efficiency of the chromatographic column. A higher number of theoretical plates indicates a more efficient column and better separation.

Relative Standard Deviation (RSD) of Peak Area and Retention Time: Multiple injections of a standard solution are made to assess the precision of the system. A low RSD for peak area and retention time indicates that the system is providing consistent and reproducible results. r-biopharm.com

Table 2: Example System Suitability Test Parameters

Parameter Acceptance Limit Rationale
Resolution (Rs) between Cyanocobalamin and Impurity F > 2.0 Ensures accurate quantification of the impurity without interference from the main peak.
Tailing Factor (T) < 2.0 Indicates good peak shape for accurate integration.
Theoretical Plates (N) > 2000 Demonstrates sufficient column efficiency for good separation.
RSD of Peak Area (for replicate injections) ≤ 2.0% Confirms the precision of the injection and detection system. r-biopharm.com
RSD of Retention Time (for replicate injections) ≤ 1.0% Indicates the stability of the chromatographic conditions. r-biopharm.com

Role of Reference Standards in Analytical Research

Reference standards are highly purified compounds that are used as a basis for comparison in analytical tests. nih.gov In the context of this compound, reference standards are indispensable for the development, validation, and routine application of analytical methods. venkatasailifesciences.com

The primary roles of this compound reference standards include:

Identification: By comparing the retention time and spectral data (e.g., UV spectrum) of a peak in a sample chromatogram to that of the reference standard, the identity of the impurity can be confirmed.

Quantification: Reference standards are used to prepare calibration curves, which are essential for determining the concentration of this compound in a sample. The purity of the reference standard is a critical factor in the accuracy of the quantification.

Method Development and Validation: Reference standards are used extensively during method development to optimize separation conditions and during method validation to assess parameters such as specificity, linearity, accuracy, and precision. axios-research.com

System Suitability Testing: A well-characterized reference standard is used to perform system suitability tests to ensure the analytical system is functioning correctly before and during sample analysis.

Impurity Profiling: Reference standards help in creating a comprehensive profile of impurities present in a drug substance or product, which is a regulatory requirement. venkatasailifesciences.com

The availability of well-characterized reference standards from reputable sources, such as pharmacopeias (e.g., European Pharmacopoeia) or specialized suppliers, is crucial for ensuring the quality and consistency of analytical data for this compound. venkatasailifesciences.comsynzeal.comlgcstandards.com These standards are typically accompanied by a Certificate of Analysis (CoA) that provides detailed information about their identity, purity, and other relevant characteristics. venkatasailifesciences.com

Impurity Control Strategies in Cyanocobalamin Manufacturing and Formulation

Process Optimization for Minimizing Impurity F Formation

Minimizing the formation of Cyanocobalamin (B1173554) Impurity F, a lactone derivative of the parent molecule, begins with rigorous control over the manufacturing process. This involves careful management of environmental conditions, judicious selection of materials, and optimization of purification steps like crystallization.

The manufacturing environment plays a pivotal role in preventing the degradation of cyanocobalamin into its impurities. Cyanocobalamin is known to be sensitive to several physical and chemical factors, including light, heat, moisture, acids, and bases. nih.gov

Light Exposure: Photodegradation is a significant pathway for cyanocobalamin degradation. Exposure to white fluorescent light and short-wavelength visible light (400–550 nm) can initiate the conversion of cyanocobalamin to hydroxocobalamin (B81358), an active form that can be a precursor to further degradation. nih.gov Studies have shown that light exposure can lead to a significant decrease in the content of various cobalamins, potentially by as much as 30%. mdpi.com To mitigate this, manufacturing processes are conducted under controlled lighting. A proposed strategy is the use of red light with a wavelength greater than 600 nm in media preparation, storage, and processing areas, as cyanocobalamin is stable under these conditions. nih.gov All operations, from chromatography to solution preparation, should be protected from light. who.int

pH and Temperature: The stability of cyanocobalamin is pH-dependent. The optimal pH for the stability of this vitamin is reported to be in the range of 4.0 to 6.5. nih.gov Cyanocobalamin Impurity F, specifically, is noted to be stable under acidic conditions but is prone to decomposition in alkaline environments. Therefore, maintaining the pH of in-process solutions within a slightly acidic to neutral range is crucial. Temperature is another critical parameter, as elevated temperatures can accelerate degradation reactions. researchgate.net Storage of cyanocobalamin materials is often recommended at refrigerated or frozen temperatures (-10 to -25°C) to maintain structural integrity.

The purity of the starting materials and the choice of excipients in the final formulation are fundamental to controlling impurity levels. Impurities can be introduced from the crude vitamin B12 source, which is often produced via fermentation and may contain byproducts. core.ac.uk Furthermore, interactions between cyanocobalamin and certain excipients can promote the formation of Impurity F.

Raw Material Control: Regulatory guidelines emphasize the importance of understanding and controlling impurities that originate from raw materials. spectrumchemical.comeuropa.eu A thorough risk assessment of the manufacturing process should identify potential sources of elemental and organic impurities. europa.eu

Excipient Compatibility: The selection of excipients must be based on rigorous compatibility studies. Research has shown that certain excipients can enhance the stability of cyanocobalamin, while others can accelerate its degradation. For example, formulations containing lactose (B1674315) monohydrate and the chelating agent EDTA have demonstrated improved stability and lower impurity levels. Conversely, the use of glycine-based excipients has been found to accelerate the degradation of cyanocobalamin, increasing Impurity F levels. Similarly, ascorbic acid (Vitamin C) has been shown to accelerate the degradation of cyanocobalamin to hydroxocobalamin, which can then undergo further breakdown. nih.gov

The following table summarizes the impact of selected excipients on cyanocobalamin stability:

Table 1: Effect of Various Excipients on Cyanocobalamin Stability
Excipient Effect on Stability Finding Citation
Lactose Monohydrate Stabilizing Lyophilized formulations showed improved stability and lower impurity levels.
EDTA Stabilizing Formulations with EDTA demonstrated improved stability.
Glycine (B1666218) Destabilizing Glycine-based excipients were found to accelerate degradation.
Ascorbic Acid Destabilizing Enhances the degradation rate of cyanocobalamin, particularly at pH 4.0. nih.gov

Crystallization is a critical purification step in the manufacturing of active pharmaceutical ingredients (APIs), designed to separate the desired compound from process-related impurities. rsc.org The effectiveness of this step in excluding Impurity F depends on the precise control of various process parameters. Impurities can be incorporated into the final crystalline product through several mechanisms, including surface adhesion, lattice substitution (solid solutions), or co-precipitation. rsc.orgresearchgate.net

Strategies to enhance impurity rejection during crystallization include:

Control of Supersaturation: The rate of crystal growth, influenced by the degree of supersaturation, can affect impurity uptake. Controlling supersaturation by adjusting cooling rates or the addition rate of an anti-solvent is crucial for forming high-purity crystals. researchgate.net

Solvent Selection: The choice of solvent can influence the solubility of both the API and its impurities, thereby affecting the purification potential of the crystallization process. rsc.org

Temperature Cycling: This technique involves controlled heating and cooling cycles during crystallization. It can promote the dissolution of impure crystals and subsequent re-crystallization at lower supersaturation, which can enhance the purity of the final product. researchgate.net This strategy has been demonstrated to improve purity in the crystallization of vitamin B12. researchgate.net

Washing: Impurities that adhere to the crystal surface can often be removed by an effective washing step after filtration. researchgate.net However, this is less effective for impurities incorporated within the crystal lattice. researchgate.net

A mechanistic model has been developed specifically for the face-dependent impurity incorporation in vitamin B12, highlighting the advanced approaches being used to understand and control this critical step. rsc.org

Raw Material and Excipient Selection Strategies

Stability Studies and Impurity Monitoring

To ensure that cyanocobalamin products remain within their quality specifications throughout their lifecycle, comprehensive stability studies are conducted. These studies are essential for determining appropriate storage conditions and establishing the product's shelf life or re-test period.

Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the ICH. researchgate.neteuropa.eu These studies involve intentionally exposing the drug substance to harsh conditions that are more severe than those used in accelerated stability testing. europa.eu The primary goals are to identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.

For cyanocobalamin, forced degradation studies are used to assess its stability under various stress conditions and to ensure that the analytical methods used for quality control are "stability-indicating," meaning they can separate and quantify the intact drug from its degradation products, including Impurity F.

Typical stress conditions for forced degradation studies include:

Acid and Base Hydrolysis: Testing across a wide range of pH values. europa.eu

Thermal Degradation: Exposing the substance to high temperatures, often in 10°C increments above the accelerated testing temperature. europa.eu

Oxidation: Using oxidizing agents to assess susceptibility to oxidation. europa.eu

Photolysis: Exposing the substance to light to evaluate photosensitivity. europa.eu

The data generated from these studies are invaluable for predicting the long-term stability of cyanocobalamin formulations and for defining appropriate storage conditions to prevent degradation.

Table 2: Typical Conditions for Forced Degradation Studies

Stress Factor Condition Purpose Citation
Acid Hydrolysis e.g., 0.1 M HCl at 50°C To evaluate stability in acidic environments and identify acid-catalyzed degradation products.
Base Hydrolysis e.g., 0.1 M NaOH To evaluate stability in alkaline environments and identify base-catalyzed degradation products.
Oxidation e.g., H₂O₂ solution To assess susceptibility to oxidative degradation. europa.eu
Thermal e.g., 50°C, 60°C To investigate the effect of heat on the drug substance. europa.eu
Photostability e.g., ICH-specified light exposure To determine the impact of light and identify photodegradation products. europa.eu

Real-time and accelerated stability studies are conducted on the final drug product in its proposed packaging to establish its shelf life. These tests are performed under specific storage conditions defined by ICH guidelines. nih.gov

Accelerated Stability Testing: This involves storing the product at elevated temperature and humidity for a shorter period (e.g., 6 months). The standard condition for accelerated testing is 40°C ± 2°C / 75% RH ± 5% RH. europa.eu These studies provide an early indication of the product's stability and can be used to support shelf-life extrapolation. europa.eueuropa.eu If a significant change occurs during accelerated testing, studies at an intermediate condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH) are required. europa.eu

Real-Time Stability Testing: These studies are conducted over a longer duration (e.g., 24 months or more) under the proposed long-term storage conditions. europa.eu Common long-term conditions are 25°C ± 2°C / 60% RH ± 5% RH or, for climates in Zone III/IV, 30°C ± 2°C / 65% RH ± 5% RH. europa.eu The data from these studies are the ultimate basis for confirming the product's shelf life. europa.eu

During these studies, samples are periodically tested for various quality attributes, including the level of cyanocobalamin and the presence of impurities like Impurity F. nih.gov The results are crucial for ensuring that the product remains safe and effective up to its expiration date.

Table 3: ICH Standard Conditions for Stability Testing

Study Type Storage Condition Minimum Time Period Citation
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH 12 months (for submission) europa.eueuropa.eu
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 months europa.eu
Accelerated 40°C ± 2°C / 75% RH ± 5% RH 6 months europa.eueuropa.eu

Monitoring of Impurity F Levels in Intermediates and Final Products

The diligent monitoring of this compound is a critical component of quality control in both the synthesis of the active pharmaceutical ingredient (API) and the manufacturing of the final drug product. Regulatory bodies require strict control over impurities, with pharmacopeial monographs setting specific limits. merckmillipore.com For instance, the European Pharmacopoeia stipulates a limit of ≤ 0.5% for Impurity F in cyanocobalamin. merckmillipore.com

High-performance liquid chromatography (HPLC) is the predominant analytical technique for the separation and quantification of cyanocobalamin and its related substances, including Impurity F. Reverse-phase HPLC (RP-HPLC) methods are particularly effective and have been developed and validated according to ICH Q2(R2) guidelines. researchgate.net These methods are designed to be specific, ensuring that the Impurity F peak is well-resolved from the main cyanocobalamin peak and other potential impurities. Method validation typically involves assessing parameters such as linearity, precision, accuracy, and robustness to ensure reliable and consistent results. researchgate.net

For enhanced specificity and for the purpose of structural confirmation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed. This technique provides molecular weight and fragmentation data, serving as a definitive reference for identifying Impurity F, especially in complex matrices. The monitoring process is applied to intermediate stages of production and, most importantly, to the final product as part of release testing and long-term stability studies. Stability studies use these analytical methods to track the formation of Impurity F over the product's shelf life under various environmental conditions.

Table 1: Example of RP-HPLC Method Parameters for Cyanocobalamin Impurity Analysis

Parameter Description Source(s)
Column Zorbax C8 (250 mm x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Gradient elution using a buffer (e.g., Ammonium formate, pH 2.5) and an organic modifier (e.g., Acetonitrile). researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection UV Detector at 254 nm or 361 nm. researchgate.neteuropa.eu

| Column Temp. | 30 °C | researchgate.net |

Formulation Development Approaches to Mitigate Impurity F Generation

Formulation development plays a pivotal role in ensuring the stability of cyanocobalamin and minimizing the generation of degradation products like Impurity F. Key formulation strategies include pH control, the judicious selection of excipients, and reducing water content through processes like lyophilization.

The stability of cyanocobalamin in aqueous solutions is highly dependent on pH, with an optimal range generally considered to be between 4.0 and 6.5. nih.govmdpi.com Deviations into strongly acidic or alkaline conditions can accelerate degradation. mdpi.com Therefore, the use of appropriate buffer systems to maintain the pH within this stable range throughout the product's shelf life is a fundamental formulation approach.

The choice of excipients is equally critical, as some can promote degradation while others can enhance stability. dergipark.org.trresearchgate.net Studies on cobalamin formulations have shown that certain excipients can significantly impact impurity profiles. For example, in a study on lyophilized hydroxocobalamin, a related cobalamin, the use of glycine as an excipient was found to accelerate degradation, leading to a substantial increase in total impurities (around 30%) under accelerated stability conditions. dergipark.org.tr In contrast, formulations containing lactose monohydrate, alone or in combination with a chelating agent like EDTA, demonstrated improved stability and kept impurity levels within acceptable limits. dergipark.org.trresearchgate.netdergipark.org.tr Chelating agents can sequester metallic ions that may catalyze the degradation of cyanocobalamin. fda.gov

Lyophilization, or freeze-drying, is a common technique used to improve the stability of parenteral drug products by removing water. dergipark.org.trresearchgate.net Since water can participate in hydrolytic degradation pathways, reducing the water content to a low level can effectively inhibit chemical reactions that lead to the formation of impurities. researchgate.net

Table 2: Impact of Excipients on Total Impurity Levels in Lyophilized Cobalamin Formulations After 3 Months

Formulation ID Key Excipients Impurity % (25°C) Impurity % (40°C) Source(s)
F3 Lactose Monohydrate Within Limit Within Limit dergipark.org.trresearchgate.net
F4 Lactose Monohydrate + EDTA Within Limit Within Limit dergipark.org.trresearchgate.net

| F5 | Glycine | ~30% | ~30% | dergipark.org.tr |

Note: Data derived from a stability study on hydroxocobalamin formulations, illustrating the comparative effect of excipients on impurity generation. dergipark.org.trresearchgate.net

Packaging Considerations to Enhance Product Stability and Control Impurity F Formation

In conjunction with an optimized formulation, appropriate packaging is the final barrier to protecting the drug product from external factors that can cause degradation and lead to the formation of Impurity F. The primary considerations for packaging cyanocobalamin are protection from light and moisture. mdpi.comfda.govnih.gov

Cyanocobalamin is known to be sensitive to light, and exposure can lead to the cleavage of the organometallic bond, initiating degradation. fda.govnih.gov Therefore, the use of light-protective primary packaging is essential. This can include amber glass vials or bottles, or opaque plastic containers. nih.gov For formulations that are particularly sensitive, secondary packaging, such as cartons or aluminum pouches, provides an additional layer of light protection.

Moisture can also compromise the stability of the final product, particularly for lyophilized or solid dosage forms. mdpi.com Packaging materials with a high moisture barrier are crucial. A study on the stability of cyanocobalamin in fortified flour found that multilayer PET/aluminum bags, which are non-permeable to humidity and oxygen, provided excellent protection, with no significant loss of the vitamin after 6 months of storage. mdpi.com This principle applies to pharmaceutical packaging, where materials like aluminum-laminated foils (e.g., blisters, pouches) or tightly sealed glass containers with high-quality stoppers are used to prevent moisture ingress. spectrumchemical.com For multi-dose containers, ensuring the integrity of the seal after initial use is also a key consideration. By carefully selecting packaging that shields the product from light and moisture, the degradation of cyanocobalamin is minimized, thereby controlling the formation of Impurity F throughout the product's lifecycle.

Regulatory Landscape and Pharmacopoeial Compliance for Cyanocobalamin Impurities

International Council for Harmonisation (ICH) Guidelines on Impurities (e.g., Q3A, Q3B, Q7)

The International Council for Harmonisation (ICH) provides a unified standard for the European Union, Japan, and the United States, with its guidelines being widely adopted by other countries. canada.canumberanalytics.com The primary ICH guidelines applicable to the control of impurities in cyanocobalamin (B1173554) are:

ICH Q3A(R2): Impurities in New Drug Substances : This guideline establishes the thresholds for reporting, identifying, and qualifying impurities in new drug substances. europa.eu It mandates that any impurity present at a level greater than the identification threshold must be structurally characterized. kobia.kr For drug substances with a maximum daily dose of up to 2 grams, the threshold for qualification is 0.15% or 1.0 mg per day, whichever is lower. kobia.kr

ICH Q3B(R2): Impurities in New Drug Products : Complementing Q3A, this guideline addresses impurities that arise during the formulation process, including degradation products of the drug substance and reaction products between the drug substance and excipients. ich.org

ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients : This guideline outlines the principles of Good Manufacturing Practice (GMP) for the manufacturing of active pharmaceutical ingredients (APIs). numberanalytics.com It emphasizes the need for robust manufacturing processes that consistently control the levels of impurities. numberanalytics.com

These ICH guidelines provide a comprehensive framework for the management of impurities throughout the lifecycle of a drug product, from development to post-approval changes. numberanalytics.comich.org

Pharmacopoeial Monographs and Related Substances Requirements

Pharmacopoeias of different regions provide detailed monographs for cyanocobalamin, which include specific tests and limits for related substances.

European Pharmacopoeia (EP): The European Pharmacopoeia (EP) monograph for cyanocobalamin (0547) provides detailed requirements for related substances, including specific limits for named impurities. scribd.comeuropa.eu The EP employs liquid chromatography for the separation and quantification of these impurities. uspbpep.com

United States Pharmacopeia (USP): The United States Pharmacopeia (USP) also has a monograph for cyanocobalamin that specifies tests for related compounds. octagonchem.comuspnf.com The USP emphasizes the importance of controlling elemental impurities in drug substances. spectrumchemical.com

Indian Pharmacopoeia (IP): The Indian Pharmacopoeia (IP) includes monographs for cyanocobalamin and has a policy of harmonizing its standards with other major pharmacopoeias while considering the Indian context. nih.govnhsrcindia.org The IP specifies tolerable limits for impurities in individual drug monographs. nih.gov

Japanese Pharmacopoeia (JP): The Japanese Pharmacopoeia (JP) provides a monograph for cyanocobalamin, outlining standards for its quality. pmda.go.jpfitoterapiabrasil.com.brnihs.go.jp The JP is regularly updated to incorporate harmonized standards from the Pharmacopoeial Discussion Group (PDG), which includes the EP and USP. fitoterapiabrasil.com.br

The European Pharmacopoeia (EP) is notable for specifying a limit for Cyanocobalamin Impurity F.

European Pharmacopoeia (EP): The EP monograph for cyanocobalamin sets a specific limit for Impurity F at a maximum of 0.5%. scribd.com

It is important to note that while other pharmacopoeias like the USP list potential impurities, they may not always assign a specific limit for each named impurity, instead controlling them under a general category. octagonchem.com

In addition to specific impurity limits, pharmacopoeias also set limits for unspecified impurities.

European Pharmacopoeia (EP): The EP monograph for cyanocobalamin specifies a limit for each unspecified impurity at a maximum of 0.2%. scribd.com The total of all impurities is capped at a maximum of 3.0%. scribd.com The reporting threshold is 0.10%. scribd.com

United States Pharmacopeia (USP): The USP monograph has a general disregard limit for impurities, stating to disregard any peak less than 0.1%. octagonchem.com

These general limits ensure that all potential impurities, even those not specifically named, are controlled to an acceptable level.

Specific Limits for this compound (where specified)

Role of Impurity Profiling in Regulatory Submissions (e.g., Abbreviated New Drug Applications (ANDA), Drug Master Files (DMF))

Impurity profiling is a cornerstone of regulatory submissions for both new and generic drugs. pharmaffiliates.com

Abbreviated New Drug Applications (ANDA): For generic drug products, the ANDA submission must include comprehensive data on the impurity profile of the drug substance. regulations.gov This includes the identification and quantification of all impurities, demonstrating that the impurity profile is comparable to that of the reference listed drug (RLD). regulations.gov The presence of new impurities or higher levels of existing impurities may require additional qualification studies. regulations.gov

Drug Master Files (DMF): A Drug Master File is a submission to the regulatory agency that may be used to provide confidential detailed information about facilities, processes, or articles used in the manufacturing, processing, packaging, and storing of human drugs. regulations.gov For cyanocobalamin, a Type II DMF would contain detailed information on the drug substance, including its manufacturing process and impurity profile. This information is then referenced in the ANDA submissions of drug product manufacturers. venkatasailifesciences.comaquigenbio.com

A thorough impurity profile, including data on specified impurities like Impurity F, is critical for a successful regulatory submission, demonstrating the quality and consistency of the manufacturing process. pharmaffiliates.com

Traceability of Reference Standards to Pharmacopoeial Requirements

The accuracy of impurity testing relies on the availability of high-quality, well-characterized reference standards. synzeal.com

Pharmacopoeial Reference Standards: Pharmacopoeias like the EP and USP provide official reference standards for cyanocobalamin and some of its key impurities. nih.gov These are considered the primary standards for analytical testing.

Traceable Secondary Standards: In many cases, pharmaceutical manufacturers and testing laboratories may use secondary or in-house reference standards. venkatasailifesciences.com It is a regulatory expectation that these secondary standards are traceable to the official pharmacopoeial standards. venkatasailifesciences.comsynzeal.com This traceability is established through a rigorous process of comparison and characterization to ensure their suitability for use in quality control. aquigenbio.com

The availability of traceable reference standards for this compound is essential for laboratories to accurately quantify its presence in cyanocobalamin drug substances and products, thereby ensuring compliance with pharmacopoeial limits and regulatory requirements. venkatasailifesciences.comaquigenbio.com

Advanced Research Perspectives and Future Directions for Cyanocobalamin Impurity F

Application of Advanced Hyphenated Analytical Techniques

The identification and quantification of Cyanocobalamin (B1173554) Impurity F in pharmaceutical formulations necessitate sophisticated analytical methods. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or photodiode array (PDA) detection is a primary technique for initial separation. For definitive structural confirmation, more advanced hyphenated techniques are essential.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of Cyanocobalamin Impurity F. This technique provides detailed information about the molecular weight and fragmentation patterns of the impurity, aiding in its precise identification. The molecular formula of this compound is C₆₃H₈₅CoN₁₃O₁₅P, and its molecular weight is 1354.36 daltons.

Nuclear magnetic resonance (NMR) spectroscopy is another critical technique for detailed structural analysis, although its application can be challenging. The complex structure of cobalamin derivatives requires advanced NMR experiments to fully characterize the molecule.

Interactive Data Table: Analytical Techniques for this compound

Analytical TechniqueApplicationKey Findings
HPLC-UV/PDAPreliminary separation and quantificationProvides retention time data for initial identification.
LC-MS/MSStructural elucidation and confirmationDetermines molecular weight and fragmentation patterns.
NMR SpectroscopyDetailed structural analysisConfirms the three-dimensional structure of the impurity.

Computational Chemistry and In Silico Modeling for Predicting Impurity Pathways

Computational chemistry and in silico modeling are becoming increasingly valuable for understanding and predicting the formation of impurities like this compound. These computational approaches can model the degradation pathways of cyanocobalamin under various conditions, helping to identify potential impurities before they are detected analytically.

By simulating the chemical environment, researchers can predict the likelihood of lactone formation, which results in Impurity F. These models can investigate the influence of factors such as pH, temperature, and the presence of catalysts on the degradation of cyanocobalamin. This predictive capability allows for the development of more robust manufacturing processes that minimize the formation of this and other impurities.

Challenges and Innovations in the Synthesis of this compound Reference Standards

The availability of pure reference standards is crucial for the accurate quantification of this compound in pharmaceutical products. However, the synthesis and isolation of this impurity present significant challenges.

One of the main difficulties is the susceptibility of the lactone ring in Impurity F to hydrolysis, particularly under basic conditions. The synthesis must be conducted under controlled pH (typically between 4.5 and 6.0) and at low temperatures to prevent degradation of the target molecule.

Innovations in purification techniques, such as preparative HPLC with ion-pairing agents, have improved the isolation of this compound. These methods enhance the resolution between the impurity and the parent cyanocobalamin, enabling the production of reference standards with high purity.

Development of Novel Impurity Control Technologies and Continuous Manufacturing Approaches

Controlling the levels of this compound during the manufacturing process is a key objective for pharmaceutical companies. Novel impurity control technologies are being explored to minimize its formation. These include the use of specific scavengers or antioxidants that can prevent the oxidative degradation of cyanocobalamin that may lead to lactone formation.

Continuous manufacturing is an innovative approach that holds promise for better impurity control. google.comgoogle.com By maintaining a steady state of reaction conditions, continuous processes can offer more consistent product quality and reduced impurity levels compared to traditional batch manufacturing. Real-time monitoring and control, often integrated into continuous manufacturing systems, can help to immediately identify and rectify any deviations that might lead to increased impurity formation.

Research on Evolving Regulatory Expectations for Specific Pharmaceutical Impurities

Regulatory agencies worldwide have stringent expectations for the control of impurities in pharmaceutical products. premier-research.com The International Council for Harmonisation (ICH) provides guidelines, such as Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products, that set thresholds for reporting, identification, and qualification of impurities. premier-research.comyoutube.com

For potent drugs or those administered at low doses, the thresholds for impurities can be very low. nih.gov There is ongoing discussion and research into making these thresholds more consistent and based on the toxicological profile of the specific impurity. nih.gov For potentially genotoxic impurities, the ICH M7 guidance provides a framework for their assessment and control to limit carcinogenic risk. premier-research.com

Regulatory bodies expect pharmaceutical manufacturers to have a thorough understanding of the impurity profile of their products and to implement appropriate control strategies. americanpharmaceuticalreview.comgmpinsiders.com This includes having validated analytical methods for impurity detection and setting appropriate specifications for each identified impurity.

Interactive Data Table: ICH Impurity Thresholds

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 1 g0.05%0.10%0.15%
> 1g0.03%0.05%0.05%

Note: These are general thresholds and can vary based on the specific drug and regulatory agency.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying Cyanocobalamin Impurity F in pharmaceutical formulations?

  • Methodological Answer : this compound (7β,8β-lactocyanocobalamin) is typically identified using high-performance liquid chromatography (HPLC) paired with ultraviolet (UV) or photodiode array (PDA) detection for preliminary separation . Confirmatory structural elucidation requires advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, LC-MS/MS provides molecular weight and fragmentation patterns, while 1D/2D NMR resolves stereochemical details of the lactone moiety .
  • Key Considerations : Ensure method specificity by comparing retention times and spectral data against a certified reference standard. Cross-validate results using orthogonal techniques to minimize false positives .

Q. What are the stability requirements for storing this compound?

  • Methodological Answer : this compound is thermally labile due to its lactone structure. Long-term storage requires temperatures ≤ -20°C in amber vials to prevent photodegradation. Stability studies should include periodic assessments using HPLC-UV to monitor degradation products (e.g., hydrolysis products under humid conditions) .
  • Key Considerations : Document storage conditions and batch-specific stability data to ensure reproducibility in experimental results .

Q. How do regulatory guidelines influence the characterization of this compound?

  • Methodological Answer : Per ICH Q3A/B guidelines, impurities exceeding 0.1% of the active pharmaceutical ingredient (API) must be identified and characterized. For this compound, this involves:

Structural Confirmation : Provide NMR and high-resolution mass spectrometry (HRMS) data.

Quantification : Validate a stability-indicating HPLC method with limits of detection (LOD) ≤ 0.05% .

  • Key Considerations : Include batch-to-batch impurity profiles in regulatory submissions to demonstrate control over synthesis pathways .

Advanced Research Questions

Q. What challenges arise in synthesizing and isolating this compound for reference standards?

  • Methodological Answer : The lactone ring in this compound is prone to hydrolysis under basic conditions. Synthesis requires controlled pH (4.5–6.0) and low-temperature reaction environments. Isolation from complex matrices involves preparative HPLC with ion-pairing agents (e.g., tetrabutylammonium phosphate) to enhance resolution .
  • Data Contradiction Analysis : Discrepancies in reported yields may stem from variations in starting material purity or hydrolysis rates during synthesis. Mitigate by standardizing reaction monitoring via in-line UV spectroscopy .

Q. How can researchers resolve contradictions in impurity quantification across different analytical platforms?

  • Methodological Answer : Discrepancies between HPLC-UV and LC-MS/MS results often arise from matrix effects or co-eluting impurities. To resolve:

Matrix Effect Testing : Spike recovery studies using blank formulations.

Orthogonal Validation : Compare data from differential scanning calorimetry (DSC) or X-ray powder diffraction (XRPD) to confirm crystallinity and purity thresholds .

  • Case Study : A 2025 study noted ±5% variance in HPLC vs. LC-MS/MS quantitation of this compound, attributed to UV detector calibration drift. Regular calibration with NIST-traceable standards reduced variance to <1% .

Q. What strategies are effective for validating analytical methods specific to this compound in multi-component formulations?

  • Methodological Answer : Method validation should adhere to ICH Q2(R1) criteria:

  • Specificity : Demonstrate baseline separation from Cyanocobalamin and other impurities (e.g., EP Impurity B) using forced degradation studies (acid/heat stress).
  • Linearity : A 5-point calibration curve (0.05–0.5% w/w) with R² ≥ 0.995.
  • Robustness : Test pH (±0.2), column temperature (±2°C), and flow rate (±10%) variations .
    • Advanced Tip : Use design-of-experiments (DoE) software to optimize chromatographic parameters and minimize method transfer failures .

Critical Research Gaps and Future Directions

  • Synthesis Optimization : Develop enzymatic or photochemical pathways to improve lactone stability .
  • Regulatory Harmonization : Address discrepancies in impurity thresholds between EMA and FDA guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.